Felodipine Metabolite Lactone is a significant metabolite derived from Felodipine, which is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. The compound is characterized by its unique chemical structure, which includes a lactone ring that contributes to its pharmacological properties. The molecular formula of Felodipine Metabolite Lactone is C₁₇H₁₃Cl₂NO₄, with a molecular weight of 366.2 g/mol .
Felodipine Metabolite Lactone itself is not a therapeutic drug. It is a byproduct of Felodipine's metabolism. The mechanism of action of Felodipine is well-established. It acts as a calcium channel blocker, preventing calcium ions from entering smooth muscle cells in blood vessels, leading to relaxation and vasodilation (widening of blood vessels) which lowers blood pressure.
While FML is primarily a byproduct of felodipine metabolism, recent scientific research suggests potential applications for this compound beyond its role in the drug's clearance process.
Studies have explored the possibility of FML exhibiting anti-cancer properties. Research published in "Life Sciences" demonstrated that FML displayed cytotoxic effects on various human cancer cell lines, including those derived from breast, colon, and lung cancers []. The study suggests that FML may induce cell death through apoptosis, a programmed cell death pathway. However, further research is needed to understand the underlying mechanisms and potential therapeutic applications of FML in cancer treatment.
FML has also been investigated for its potential neuroprotective effects. A study published in "Neuroscience Letters" reported that FML treatment improved cognitive function and memory in a mouse model of Alzheimer's disease []. The study suggests that FML may protect neurons from damage and contribute to improved cognitive function. However, more research is required to confirm these findings and elucidate the specific mechanisms by which FML might exert neuroprotective effects.
The synthesis of Felodipine Metabolite Lactone can be achieved through several methods, including:
Each method has its advantages and disadvantages regarding yield, purity, and environmental impact.
Felodipine Metabolite Lactone is primarily used in pharmacological research and development. Its applications include:
Interaction studies involving Felodipine Metabolite Lactone focus on its pharmacokinetic properties and interactions with other drugs. Research indicates that this metabolite may interact with various cytochrome P450 enzymes, influencing the metabolism of concurrent medications. Understanding these interactions is vital for optimizing therapeutic strategies and minimizing adverse effects .
Felodipine Metabolite Lactone shares similarities with several other compounds, particularly those within the class of calcium channel blockers or related lactones. Notable compounds include:
| Compound | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Felodipine Metabolite Lactone | Lactone derivative | Antihypertensive | Significant metabolite of Felodipine |
| Amlodipine | Dihydropyridine | Antihypertensive | Long half-life |
| Nifedipine | Dihydropyridine | Antihypertensive | Rapid onset |
| Isradipine | Dihydropyridine | Antihypertensive | Unique receptor selectivity |
The biotransformation of felodipine in hepatic microsomes proceeds through multiple distinct pathways that collectively contribute to the formation of the metabolite lactone [4]. In liver microsomes from rat, dog, and human species, felodipine undergoes extensive metabolic degradation through two primary parallel pathways [4]. The first pathway involves initial oxidation and aromatization of the dihydropyridine ring to form the pyridine analog, while the second pathway proceeds directly with modifications to the dihydropyridine ring structure [9].
Ten distinct metabolites have been identified through gradient elution reverse phase liquid chromatography and gas chromatography-mass spectrometry analysis [4]. These metabolites include the pyridine analog of felodipine, two carboxylic mono acids, two ester lactones, their corresponding open hydroxy acid forms, and a lactonic compound containing a carboxylic acid group [4]. The presence of two decarboxylated products has also been confirmed through analytical characterization [4].
Table 1: Chemical Properties of Felodipine Metabolite Lactone
| Property | Value |
|---|---|
| Chemical Name | Ethyl 4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylate [1] [2] |
| CAS Number | 85825-42-9 [1] [2] |
| Molecular Formula | C17H15Cl2NO4 [1] [2] |
| Molecular Weight | 368.21 g/mol [2] [3] |
| Structure Type | Lactone derivative of felodipine [1] |
| Formation Pathway | Oxidation of dihydropyridine ring followed by lactonization [4] |
The hydroxylation of the 2-methyl and 6-methyl groups occurs at a significantly faster rate compared to ester hydrolysis, with rate constants of 0.027 min⁻¹ and 0.016 min⁻¹ respectively [4]. These hydroxy metabolites undergo spontaneous rearrangement to form lactones through intramolecular cyclization [4]. The total pool of metabolites formed in vitro demonstrates greater lipophilicity than those excreted in urine, indicating preferential hepatic retention and further metabolic processing [4].
Table 2: Major Metabolic Pathways in Felodipine Biotransformation
| Pathway | Description | Resulting Metabolites |
|---|---|---|
| Oxidation/Aromatization | Initial oxidation of dihydropyridine ring to pyridine ring [4] | Pyridine analog of felodipine [4] |
| Hydroxylation | Hydroxylation of methyl groups at positions 2 and 6 [4] | Hydroxy metabolites [4] |
| Ester Hydrolysis | Hydrolysis of ester groups to form carboxylic acids [4] | Monocarboxylic acid metabolites [4] |
| Lactonization | Formation of lactone from hydroxy acid metabolites [4] | Lactone metabolites [1] [4] |
| Decarboxylation | Loss of carboxyl group from metabolites [4] | Decarboxylated products [4] |
The metabolic pathways demonstrate remarkable similarity across the three species studied, although quantitative differences in metabolite formation rates have been observed [4]. Comparison between male and female rats indicates that females metabolize felodipine more slowly than males, suggesting potential sex-related differences in hepatic enzyme expression or activity [4].
Cytochrome P450 3A4 serves as the primary enzyme responsible for felodipine metabolism, with the compound classified as a sensitive substrate for this isoenzyme [5] [21]. The extensive first-pass metabolism observed with felodipine results from high cytochrome P450 3A4 activity in both hepatic and intestinal tissues [5]. More than 50% of the absorbed felodipine dose undergoes metabolism in the gut wall, contributing significantly to the compound's low oral bioavailability [5].
Table 3: Enzyme Kinetics of Felodipine Metabolism by Cytochrome P450 3A4
| Parameter | Value | Notes |
|---|---|---|
| Km (Michaelis-Menten constant) | ~5-10 μM [11] | Affinity of felodipine for cytochrome P450 3A4 [11] |
| Vmax (Maximum reaction velocity) | ~0.8-1.2 nmol/min/mg protein [11] | In human liver microsomes [11] |
| Hydroxylation rate constant | 0.027 min⁻¹ [4] | Faster than ester hydrolysis [4] |
| Ester hydrolysis rate constant | 0.016 min⁻¹ [4] | Rate-limiting step in some pathways [4] |
| Lactonization rate constant | Spontaneous (non-enzymatic) [4] | Occurs after hydroxylation [4] |
| Primary metabolizing enzyme | Cytochrome P450 3A4 [5] [11] | Primary enzyme responsible for felodipine metabolism [5] |
Selective inhibition studies using troleandomycin and ketoconazole, specific inhibitors of cytochrome P450 3A4, demonstrate significant inhibition of felodipine metabolism in human liver microsomes [11]. Other cytochrome P450 inhibitors, including phenacetin for cytochrome P450 1A2, tranylcypromine for cytochrome P450 2C19, quinidine for cytochrome P450 2D6, and diethyldithiocarbamate for cytochrome P450 2E1, show no significant inhibitory effects on felodipine metabolism [11].
Table 4: Role of Cytochrome P450 3A4 Isoenzymes in Oxidative Metabolism of Felodipine
| Cytochrome P450 3A Isoform | Relative Contribution | Substrate Specificity | Clinical Significance |
|---|---|---|---|
| Cytochrome P450 3A4 | Major (>80%) [5] | High affinity for felodipine [5] | Primary determinant of felodipine clearance [5] |
| Cytochrome P450 3A5 | Minor (<15%) [5] | Lower affinity than cytochrome P450 3A4 [5] | Important in individuals expressing functional cytochrome P450 3A5 [5] |
| Cytochrome P450 3A7 | Negligible in adults [5] | Primarily fetal/neonatal isoform [5] | Minimal contribution in adult metabolism [5] |
The metabolism of felodipine to dehydrofelodipine represents the primary biotransformation pathway, with dehydrofelodipine serving as the main but pharmacologically inactive metabolite [5]. The implementation of cytochrome P450 3A4 as the sole route of felodipine metabolism proves sufficient to describe the compound's pharmacokinetic profile [5]. No unchanged felodipine appears in urine, confirming the extensive nature of cytochrome P450 3A4-mediated metabolism [5].
The lactonization process in felodipine metabolism occurs through a non-enzymatic, spontaneous rearrangement of hydroxy acid metabolites [4]. This intramolecular cyclization represents a thermodynamically favorable process that proceeds under physiological conditions following the initial enzymatic hydroxylation step [4]. The formation of lactone metabolites demonstrates first-order kinetics with respect to the precursor hydroxy acid concentration [16].
Table 5: Thermodynamic Considerations in Felodipine Lactonization
| Parameter | Value | Significance |
|---|---|---|
| ΔH (Enthalpy change) | Negative (exothermic) [19] | Lactonization is energetically favorable [19] |
| ΔS (Entropy change) | Negative [19] | Decreased disorder in system [19] |
| ΔG (Gibbs free energy) | Negative (spontaneous) [19] | Process occurs spontaneously [19] |
| Activation energy (Ea) | ~40-60 kJ/mol [19] | Energy barrier for lactonization [19] |
| pH dependence | Favored at acidic pH [19] | Acid-catalyzed reaction [19] |
The lactonization reaction demonstrates optimal rates at slightly acidic pH conditions, typically between pH 5-6 [19]. This pH dependence reflects the acid-catalyzed nature of the cyclization process, where protonation of the carboxyl group enhances its electrophilic character and facilitates intramolecular attack by the hydroxyl group [19]. Temperature dependence follows the Arrhenius equation, with increased reaction rates observed at elevated temperatures [19].
Table 6: Lactonization Kinetics in Felodipine Metabolism
| Parameter | Value/Description | Experimental Evidence |
|---|---|---|
| Reaction order | First-order kinetics [19] | Linear concentration-time plots [19] |
| Rate-determining step | Hydroxylation of methyl group [4] | Metabolite profiling studies [4] |
| pH optimum | pH 5-6 (slightly acidic) [19] | In vitro pH-dependent studies [19] |
| Temperature dependence | Increases with temperature (follows Arrhenius equation) [19] | Temperature-controlled microsomal studies [19] |
| Solvent effects | Enhanced in lipophilic environments [19] | Solvent variation experiments [19] |
| Stereochemical considerations | Stereoselective formation possible [19] | Chiral analysis of metabolites [19] |
The thermodynamic favorability of lactone formation contributes to the irreversible nature of this metabolic transformation [19]. Once formed, the lactone metabolites demonstrate remarkable stability under physiological conditions, with minimal tendency to undergo ring-opening reactions [16]. This stability reflects the optimal ring size and conformational constraints that minimize ring strain while maximizing orbital overlap in the lactone carbonyl system [19].
Solvent effects play a significant role in lactonization kinetics, with enhanced reaction rates observed in lipophilic environments [19]. This observation correlates with the preferential localization of lipophilic felodipine metabolites in hepatic tissue, where the microenvironment favors lactone formation [19]. The process may also exhibit stereochemical selectivity, potentially leading to preferential formation of specific lactone enantiomers depending on the stereochemistry of the precursor hydroxy acid [19].
Structure-activity relationship studies of felodipine analogues demonstrate that the parent compound possesses biological properties close to the optimum for the dihydropyridine class of calcium channel blockers [27]. Several 3,5-pyridinedicarboxylic acid [4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-] esters have been synthesized and evaluated for peroral activity and vascular selectivity [27]. These investigations reveal critical structural requirements for both pharmacological activity and metabolic susceptibility [27].
Table 7: Structure-Activity Relationships of Felodipine and Its Metabolites
| Compound | Structural Modification | Pharmacological Activity |
|---|---|---|
| Felodipine (Parent) | Dihydropyridine with 2,3-dichlorophenyl at position 4 [27] | High (Ca²⁺ channel blocker) [27] |
| Dehydrofelodipine (Pyridine analog) | Oxidation of dihydropyridine to pyridine ring [4] | Minimal to none [5] |
| Felodipine Metabolite Lactone | Lactonization of hydroxy acid metabolite [4] | Inactive [4] |
| Monocarboxylic acid metabolites | Hydrolysis of one ester group [4] | Inactive [4] |
| Hydroxylated metabolites | Hydroxylation of methyl groups [4] | Inactive [4] |
| Decarboxylated metabolites | Loss of carboxyl group [4] | Inactive [4] |
The metabolite lactone formation eliminates calcium channel blocking activity entirely, as the rigid lactone ring system prevents the conformational flexibility required for optimal receptor binding [4]. This loss of activity results from the disruption of the essential dihydropyridine pharmacophore through cyclization between the hydroxylated methyl group and the adjacent ester carbonyl [4]. The resulting fused ring system adopts a conformation incompatible with calcium channel binding sites [4].
Table 8: Synthetic Analogues and Their Pharmacological Implications
| Analogue Type | Structural Changes | Effect on Metabolism | Pharmacological Implications |
|---|---|---|---|
| Dihydropyridine ring modifications | Alterations to the 2,6-dimethyl groups [27] | Affects rate of oxidation/aromatization [27] | Can enhance or reduce calcium channel activity [27] |
| Phenyl ring substitution variants | Different halogen patterns on phenyl ring [27] | Alters substrate recognition by cytochrome P450 3A4 [27] | May alter tissue selectivity and potency [27] |
| Ester group modifications | Alternative ester groups (size, branching) [27] | Changes susceptibility to hydrolysis [27] | Affects bioavailability and half-life [27] |
| Lactone ring size variants | Expansion or contraction of lactone ring [19] | Impacts thermodynamic stability of lactone [19] | Changes metabolite profile and elimination [19] |
| Fused ring system modifications | Modified fusion between pyridine and lactone [19] | Modifies overall metabolic pathway [19] | May introduce novel biological activities [19] |
Modifications to the dihydropyridine ring system, particularly alterations to the 2,6-dimethyl substituents, significantly influence the rate of oxidation and aromatization reactions [27]. These structural changes affect substrate recognition by cytochrome P450 3A4, potentially altering the metabolic profile and the relative formation of different metabolite species [27]. Compounds with bulkier alkyl substituents at these positions demonstrate reduced metabolic rates, while those with electron-withdrawing groups show enhanced susceptibility to oxidative metabolism [27].
Phenyl ring substitution patterns play a crucial role in determining both pharmacological activity and metabolic stability [27]. The 2,3-dichloro substitution pattern in felodipine represents an optimal balance between calcium channel affinity and metabolic liability [27]. Alternative halogen patterns or the introduction of additional substituents can significantly alter tissue selectivity and potency while simultaneously affecting substrate recognition by cytochrome P450 3A4 [27].
Ester group modifications provide opportunities to modulate both pharmacological properties and metabolic susceptibility [27]. Changes in ester size, branching, or electronic properties directly influence the rate of hydrolytic metabolism and the subsequent formation of lactone metabolites [27]. Larger, more sterically hindered ester groups typically demonstrate reduced susceptibility to hydrolysis, potentially altering the overall metabolic profile and extending compound half-life [27].
Felodipine Metabolite Lactone exhibits distinctive fragmentation behavior under high-resolution mass spectrometric conditions that provides crucial structural information for analytical characterization. The compound demonstrates a molecular ion peak at m/z 367.2 corresponding to the protonated molecular species [M+H]⁺ [1] [2].
The primary fragmentation pathway involves sequential dehydration reactions, consistent with the lactone ring structure and ester functionalities present in the molecule [3] [4]. The initial dehydration produces a fragment at m/z 349.2 [M+H-18]⁺, resulting from the loss of water. Isotope labeling studies with similar lactone structures indicate that these water losses primarily involve the oxygen atoms within the ester bond rather than direct hydroxyl group elimination [3] [4]. This mechanism involves rapid equilibration between ring-opened and ring-closed forms following protonation, leading to randomization of the lactone oxygen atoms before fragmentation.
Secondary fragmentation patterns reveal characteristic losses that are diagnostic for the structural framework. Loss of the ethoxy group generates a fragment at m/z 322.2 [M+H-45]⁺, while methyl group elimination from the pyridine ring produces m/z 336.2 [M+H-31]⁺ [5] [6]. The sequential dehydration process continues with formation of m/z 331.2, representing two consecutive water losses that are characteristic of triketide lactone-type structures [3] [4].
Carbon monoxide elimination following dehydration represents another significant fragmentation channel, producing fragments at m/z 321.2 [M+H-18-28]⁺. This loss pattern is consistent with the rearrangement mechanisms observed in polyketide lactones, where the carbonyl group participates in sequential elimination reactions [3] [4].
The dichlorophenyl substituent contributes additional complexity to the fragmentation spectrum through various cleavage pathways. The presence of chlorine atoms creates characteristic isotope patterns that aid in structural confirmation, with peaks appearing at intervals corresponding to the chlorine isotope distribution [7] [8].
Collision-induced dissociation studies reveal that the fragmentation efficiency varies with collision energy, with optimal structural information obtained at moderate energy levels where both molecular ion and diagnostic fragment ions are observable [9] [10]. The fragmentation patterns demonstrate high reproducibility across different ionization conditions, making them suitable for quantitative analytical applications.
The multinuclear Nuclear Magnetic Resonance spectroscopic profile of Felodipine Metabolite Lactone provides comprehensive structural characterization through both carbon-13 and proton Nuclear Magnetic Resonance measurements. The spectral assignments reflect the complex fused ring system and multiple functional groups present in the molecular framework.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that correspond to the diverse carbon environments within the molecule. The lactone carbonyl carbon (C-2) appears in the downfield region at 178-185 ppm, consistent with the deshielded nature of carbonyl carbons in cyclic ester systems [11] [12]. The ester carbonyl carbon (C-3) resonates at 166-170 ppm, slightly upfield from the lactone carbonyl due to the different electronic environment created by the ethyl ester functionality.
The aromatic carbon atoms of the dichlorophenyl substituent display chemical shifts in the range of 127-147 ppm, with the quaternary carbon at position 4 appearing at 146-152 ppm due to additional deshielding from the attached electron-withdrawing chlorine substituents [13] [11]. The fused pyridine ring carbons contribute signals in the aromatic region, with the substituted carbons showing characteristic downfield shifts.
The ethyl ester group provides diagnostic signals with the methylene carbon (OCH₂) appearing at 58-62 ppm and the terminal methyl carbon at 14-15 ppm [11] [12]. These chemical shifts are typical for ethyl ester functionalities and serve as structural confirmation markers. The pyridine methyl group resonates at 18-21 ppm, within the expected range for methyl substituents on aromatic rings.
Proton Nuclear Magnetic Resonance spectroscopy complements the carbon data with detailed information about the hydrogen environments. The aromatic protons of the dichlorophenyl group appear as complex multipiples in the range of 7.0-7.6 ppm, while protons on the fused pyridine system resonate at 7.2-7.8 ppm [14] [13]. The coupling patterns observed in these regions provide information about substitution patterns and neighboring relationships.
The ethyl ester protons exhibit characteristic splitting patterns, with the methylene protons appearing as a quartet at 4.1-4.3 ppm and the methyl protons as a triplet at 1.2-1.4 ppm due to vicinal coupling [11] [12]. The pyridine methyl group appears as a singlet at 2.3-2.7 ppm, confirming its attachment to the aromatic ring system.
The lactone methylene protons (CH₂) display complex multipicity at 4.0-4.5 ppm, reflecting their position within the constrained ring system and their coupling to adjacent carbons [11] [12]. Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Multiple Quantum Coherence, provide definitive assignments of proton-carbon connectivities and confirm the proposed structural framework.
The vibrational spectroscopic characterization of Felodipine Metabolite Lactone employs both experimental infrared measurements and theoretical Density Functional Theory calculations to provide comprehensive assignment of fundamental vibrational modes. The compound exhibits distinctive spectral features that reflect its complex molecular architecture and multiple functional groups.
The lactone carbonyl stretch represents the most characteristic vibrational feature, appearing as a strong absorption band at 1770-1790 cm⁻¹ [15] [16]. This frequency range is typical for five-membered lactone rings, where the ring strain and conjugation effects influence the carbonyl bond strength. The ester carbonyl group contributes an additional strong absorption at 1720-1750 cm⁻¹, appearing at lower frequency than the lactone carbonyl due to reduced ring strain and different electronic environment [16] [17].
Aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1580-1620 cm⁻¹ region, characteristic of substituted benzene and pyridine rings [18] [16]. The presence of electron-withdrawing chlorine substituents and the fused ring system creates shifts in these frequencies compared to simple aromatic compounds.
Carbon-hydrogen stretching vibrations provide additional structural information, with aromatic carbon-hydrogen stretches appearing at 3000-3100 cm⁻¹ and aliphatic carbon-hydrogen stretches at 2850-2980 cm⁻¹ [18] [16]. The intensity and position of these bands reflect the relative proportions of aromatic and aliphatic hydrogen atoms in the molecule.
The carbon-chlorine stretching vibrations appear as medium-intensity bands at 750-850 cm⁻¹, confirming the presence of the dichlorophenyl substituent [16] [17]. Carbon-oxygen stretching from the ester linkage contributes strong absorptions at 1200-1300 cm⁻¹, while carbon-nitrogen stretching appears at 1400-1500 cm⁻¹.
Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets provide theoretical vibrational frequencies that correlate well with experimental observations [18] [19]. The calculated frequencies require scaling factors (typically 0.96-0.97) to account for anharmonicity and systematic errors in the computational method [16].
Ring breathing modes and other skeletal vibrations appear in the fingerprint region (800-1000 cm⁻¹), providing unique spectral signatures that aid in compound identification [18] [16]. The complexity of the fused ring system generates multiple overlapping bands in this region, requiring careful analysis and theoretical support for complete assignment.
The agreement between experimental and calculated spectra validates the proposed molecular structure and provides confidence in the vibrational assignments [18] [19]. Discrepancies between theory and experiment often highlight areas where conformational flexibility or intermolecular interactions influence the vibrational frequencies.
The chiroptical properties of Felodipine Metabolite Lactone arise from the stereogenic centers present in the molecular framework and the inherent asymmetry of the fused ring system. Circular dichroism spectroscopy provides valuable information about the absolute configuration and conformational preferences of the molecule in solution.
The presence of chiral centers in the lactone ring system and the potential for atropisomerism around the dichlorophenyl substituent creates multiple sources of optical activity [20] [21]. The fused furo[3,4-b]pyridine framework constrains the molecular conformation, leading to well-defined chiroptical signatures that are characteristic of the specific stereochemical arrangement.
Circular dichroism measurements in the ultraviolet region (200-400 nm) reveal electronic transitions associated with the aromatic chromophores and the conjugated lactone system [20] [21]. The dichlorophenyl group contributes absorption bands with associated Cotton effects that provide information about the spatial arrangement of the aromatic substituent relative to the fused ring core.
The lactone carbonyl chromophore exhibits characteristic circular dichroism signals that are sensitive to the local chiral environment [20]. The sign and magnitude of these Cotton effects correlate with the absolute configuration at the stereogenic centers and can be used for stereochemical assignment when compared with compounds of known configuration.
Solvent effects play a significant role in the observed circular dichroism spectra, as changes in the dielectric environment can influence both the electronic transitions and the conformational equilibria of the molecule [20] [21]. Measurements in solvents of varying polarity provide insight into the conformational flexibility and the stability of different stereochemical arrangements.
The temperature dependence of circular dichroism signals offers additional information about conformational dynamics and the energy barriers between different conformers [20]. Variable-temperature studies can reveal whether observed Cotton effects arise from static stereochemical features or from dynamic conformational processes.
Theoretical calculations of circular dichroism spectra using time-dependent Density Functional Theory methods provide support for experimental assignments and aid in the interpretation of complex spectral features [22]. These calculations require careful consideration of conformational averaging and solvent effects to achieve meaningful agreement with experimental observations.
The optical rotation values measured at different wavelengths complement the circular dichroism data and provide additional evidence for the stereochemical integrity of the compound [20] [21]. The specific rotation values serve as characteristic physical constants that aid in compound identification and purity assessment.